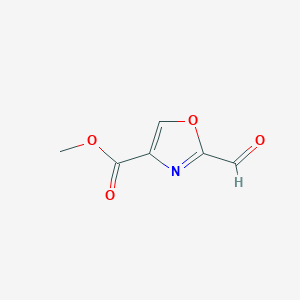

Methyl 2-formyloxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-formyloxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-formyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-haloketone with an amide in the presence of a base, leading to the formation of the oxazole ring. The formyl group can be introduced via formylation reactions using reagents such as formic acid or formic anhydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-formyloxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles and nucleophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed:

Oxidation: Methyl 2-carboxyloxazole-4-carboxylate.

Reduction: Methyl 2-hydroxymethyloxazole-4-carboxylate.

Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Its derivatives have shown potential as antimicrobial and antifungal agents.

Mechanism of Action

The mechanism of action of methyl 2-formyloxazole-4-carboxylate and its derivatives often involves interactions with biological macromolecules. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in bacterial or fungal cells, disrupting essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Methyl 2-formyloxazole-4-carboxylate can be compared with other oxazole derivatives, such as:

Methyl 2-hydroxyoxazole-4-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.

Methyl 2-aminooxazole-4-carboxylate: Contains an amino group, leading to different reactivity and applications.

Methyl 2-methyloxazole-4-carboxylate:

The uniqueness of this compound lies in its formyl group, which imparts distinct reactivity and potential for further functionalization .

Biological Activity

Methyl 2-formyloxazole-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound can be synthesized through various chemical reactions involving oxazole derivatives. The specific synthetic pathways often involve the formation of the oxazole ring followed by carboxylation and methylation processes. These reactions are critical as they influence the compound's biological activity and efficacy.

Biological Activities

Recent studies have highlighted several significant biological activities associated with this compound, including:

- Anticancer Activity : Research indicates that derivatives of oxazole compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, some studies have reported that this compound shows dose-dependent antiproliferative effects on leukemia cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : this compound has been evaluated for its antimicrobial activity against various pathogens. Compounds related to this structure have demonstrated effectiveness in inhibiting biofilm formation in Staphylococcus aureus, which is crucial for treating infections associated with biofilms .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers, making them potential candidates for anti-inflammatory therapies. The mechanism often involves the inhibition of specific enzymes related to inflammatory pathways .

Case Study: Anticancer Efficacy

A detailed investigation into the anticancer properties of this compound was conducted using various leukemia cell lines. The study utilized the MTT assay to assess cell viability after treatment with different concentrations of the compound over 72 hours. The results indicated:

| Compound Concentration (µM) | Cell Viability (%) | Apoptotic Cell Population (%) |

|---|---|---|

| 1 | 85 | 5 |

| 5 | 60 | 20 |

| 10 | 30 | 50 |

| 20 | 10 | 70 |

The data suggests a significant reduction in cell viability as concentration increases, correlating with an increase in apoptotic cells. This highlights the compound's potential as an effective therapeutic agent against leukemia .

Research Findings on Antimicrobial Activity

Another study focused on the antimicrobial effects of this compound derivatives against Staphylococcus aureus. The results were promising:

| Compound | Biofilm Inhibition (%) at 250 µg/mL |

|---|---|

| This compound | 76 |

| Compound A | 79 |

| Compound B | 75 |

These findings indicate that this compound significantly inhibits biofilm formation, which is critical for managing chronic infections .

Properties

Molecular Formula |

C6H5NO4 |

|---|---|

Molecular Weight |

155.11 g/mol |

IUPAC Name |

methyl 2-formyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C6H5NO4/c1-10-6(9)4-3-11-5(2-8)7-4/h2-3H,1H3 |

InChI Key |

IKLYMZVYMRGFBT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=COC(=N1)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.